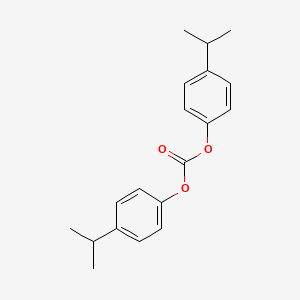

Bis(4-propan-2-ylphenyl) carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2167-55-7 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

bis(4-propan-2-ylphenyl) carbonate |

InChI |

InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |

InChI Key |

FAMYXRBOUQOMGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Bis 4 Propan 2 Ylphenyl Carbonate

Diverse Synthetic Routes for the Preparation of Bis(4-propan-2-ylphenyl) carbonate

The traditional synthesis of aromatic carbonates often involves the use of highly toxic phosgene (B1210022). researchgate.netuwb.edu.pl However, significant advancements have been made in developing safer and more sustainable alternatives.

The move away from phosgene has spurred the development of several innovative carbonylation techniques. One of the most promising is the transesterification of dimethyl carbonate (DMC) with phenol (B47542), which serves as a model for the synthesis of diaryl carbonates. researchgate.net This method avoids the hazards of phosgene and the formation of corrosive byproducts. researchgate.netuwb.edu.pl Another notable phosgene-free route is the oxidative carbonylation of phenol, catalyzed by palladium salts in conjunction with a co-catalyst. bohrium.com

Transesterification is a key strategy for producing this compound and other diaryl carbonates without phosgene. researchgate.net The process typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate, with an aromatic alcohol like 4-propan-2-ylphenol. researchgate.netuwb.edu.pl This equilibrium-limited reaction is driven to completion by removing the more volatile alcohol byproduct. The transesterification process is considered a cornerstone of green chemistry for polycarbonate production. mdpi.com

The reaction can be summarized as follows: 2 ArOH + (CH₃O)₂CO ⇌ ArO-CO-OAr + 2 CH₃OH (where Ar represents the 4-propan-2-ylphenyl group)

The efficiency of transesterification reactions is heavily dependent on the catalyst used. Research has explored a wide range of catalytic systems to improve reaction rates and selectivity.

Homogeneous Catalysts: Dibutyltin oxide has been identified as an effective homogeneous catalyst, forming a dimeric tetraalkyl distannoxane intermediate during the transesterification process. mdpi.com

Heterogeneous Catalysts: To simplify catalyst separation, heterogeneous catalysts are being increasingly investigated. These include:

Metal Oxides: Lead-zirconium mixed oxides (PbO-ZrO₂) have shown high activity and selectivity. mdpi.com

Titanium-Based Catalysts: Titanocene dichloride (TiCp₂Cl₂) and titanium dioxide (TiO₂) nanotubes have demonstrated significant catalytic activity. mdpi.com The Lewis acidity of the Ti(IV) center is crucial for activating the carbonyl group of the carbonate. mdpi.com

Iron-Based Catalysts: Iron complexes have been used for the quantitative synthesis of bis(cyclic carbonate)s from carbon dioxide and diglycidyl ethers, a related reaction for producing polyurethane precursors. rsc.org

| Catalyst System | Type | Key Findings |

| Dibutyltin oxide | Homogeneous | Forms a dimeric tetraalkyl distannoxane intermediate. mdpi.com |

| PbO-ZrO₂ | Heterogeneous | Optimal performance with 15.2 wt% PbO loading. mdpi.com |

| TiCp₂Cl₂ | Homogeneous | High activity due to the electron-withdrawing nature of chlorine. mdpi.com |

| TiO₂ nanotubes | Heterogeneous | Better catalytic activity than anatase TiO₂ due to larger surface area. mdpi.com |

| [Fe(BPMCDAC)]/TBAB | Homogeneous | Effective for coupling CO₂ with diglycidyl ethers to form bis(cyclic carbonate)s. rsc.org |

The production of this compound is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally friendly processes.

Direct utilization of carbon dioxide (CO₂), a greenhouse gas, as a C1 building block is a highly attractive green chemistry approach. nih.gov Asahi Kasei has pioneered a process for producing aromatic polycarbonates using CO₂ as a starting material, a significant step towards sustainable polymer production. researchgate.net Research has also demonstrated that molten salts containing caesium or potassium cations can facilitate the reaction of CO₂ with very weakly acidic C-H bonds to form carboxylates, opening new avenues for CO₂ utilization. nih.gov Furthermore, iron catalysts have been effectively used in the coupling reaction of CO₂ with diglycidyl ethers to produce bis(cyclic carbonate)s, which are precursors for non-isocyanate polyurethanes. rsc.org

Solvent-free reaction conditions are a key aspect of green chemistry, reducing waste and energy consumption. The transesterification of diphenyl carbonate with bisphenol A in a molten state is an example of a solvent-free process. mdpi.com Biocatalytic methods are also being explored for the solvent-free synthesis of related carbonate monomers. For instance, lipase (B570770) B from Candida antarctica has been used for the neat synthesis of sebacic biscyclocarbonate from bio-based reactants. rsc.org These approaches not only eliminate the need for organic solvents but also often lead to higher atom economy, a measure of how efficiently reactants are converted into the desired product.

Exploration of Green Chemistry Principles in this compound Production

Detailed Mechanistic Investigations of this compound Formation Pathways

The formation of this compound typically involves the reaction of 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) with a suitable carbonate precursor, such as phosgene or a dialkyl carbonate. The mechanistic understanding of this process is crucial for controlling the reaction and minimizing side products.

Kinetic Analysis and Reaction Rate Determination

While specific kinetic data for the formation of this compound is not extensively reported in publicly available literature, kinetic studies of analogous reactions, such as the synthesis of 4,4'-methylenedimethyldiphenylcarbamate (MDC) from 4,4'-methylenedianiline (B154101) (MDA) and dimethyl carbonate (DMC), provide valuable insights. researchgate.net In such reactions, the rate is typically dependent on the concentration of the reactants and the catalyst. The reaction often follows pseudo-first-order kinetics with respect to the amine or phenol, especially when the carbonate source is used in excess. The rate constant can be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or GC. The effect of temperature on the reaction rate is generally described by the Arrhenius equation, where an increase in temperature leads to a higher rate constant.

Identification and Characterization of Reaction Intermediates

The formation of this compound proceeds through several key intermediates. In the reaction of Bisphenol A with a carbonate precursor, the initial step is the formation of a monocarbonate intermediate, [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen carbonate. nih.gov This intermediate is then further reacted to form the final dicarbonate (B1257347) product.

In analogous syntheses, such as the formation of carbamates from amines and dialkyl carbonates, N-monosubstituted carbamates are identified as key intermediates. researchgate.net The identification and characterization of these intermediates are typically performed using spectroscopic techniques like FT-IR, NMR (¹H and ¹³C), and mass spectrometry. For instance, in the synthesis of functionalized cyclic carbonates, a versatile pentafluorophenyl carbonate intermediate has been isolated and characterized, showcasing the potential for isolating key intermediates in carbonate synthesis. rsc.org

Table 1: Potential Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Formula | Role in Reaction Pathway |

| [4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl] hydrogen carbonate | C₁₆H₁₆O₄ | Initial product of Bisphenol A reacting with a carbonate source. nih.gov |

| Phenyl chloroformate (in phosgene-based synthesis) | C₇H₅ClO₂ | A highly reactive intermediate formed from the reaction of a phenol with excess phosgene. |

| Alkyl (4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) carbonate | Varies with alkyl group | An intermediate in the transesterification route using dialkyl carbonates. |

Elucidation of Rate-Limiting Steps and Transition States

The rate-limiting step in the formation of this compound can vary depending on the specific reaction conditions and the catalyst used. In many two-step syntheses, the formation of the second carbonate linkage is slower than the first due to steric hindrance and electronic effects. The initial nucleophilic attack of the phenoxide ion on the carbonate precursor is generally fast. However, the subsequent reaction of the monocarbonate intermediate to form the dicarbonate can be the slower, rate-determining step.

Studies on related reactions, such as the synthesis of bis(cyclic carbonate)s, suggest that the cycloaddition of CO₂ to an epoxide precursor can be a critical step. rsc.orgresearchgate.net While not a direct analogue, this highlights that reactions involving the formation of the carbonate moiety can be kinetically significant. The transition states in these reactions are thought to involve a tetrahedral intermediate formed upon the nucleophilic attack on the carbonyl carbon of the carbonate precursor. The stability of this transition state is influenced by the solvent, the nature of the leaving group, and the electronic properties of the reacting phenol.

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The synthesis of structurally modified analogs and derivatives of this compound is an active area of research, aimed at tuning the properties of the resulting polycarbonates for specific applications.

Design and Synthesis of Functionalized this compound Precursors

The introduction of functional groups into the bisphenol precursor is a common strategy to create modified polycarbonates. This can be achieved by using substituted phenols in the initial synthesis. For example, the use of halogenated or alkylated bisphenols can lead to polycarbonates with enhanced flame retardancy or altered solubility.

A versatile method for creating functionalized carbonate monomers involves the use of an activated intermediate, such as a pentafluorophenyl carbonate. rsc.org This allows for the selective substitution with various nucleophiles like alcohols, amines, and thiols, leading to a wide range of functionalized cyclic carbonates that can then be polymerized. rsc.org Similarly, reactive polycarbonate precursors with phenyl carbonate end-groups have been synthesized in a one-step reaction involving the oxidative carbonylation of Bisphenol-A and phenol with carbon monoxide.

Investigation of Structural Variations on Reaction Efficiency and Product Yield

Structural variations in the precursors can significantly impact the efficiency of the synthesis and the yield of the final product. For instance, in the synthesis of bio-based bis(cyclic carbonate)s, the molecular weight of the starting polyether polyols was found to influence the reaction. rsc.orgresearchgate.net While higher molecular weight diols could be successfully converted, the process often required careful optimization of reaction conditions to maintain high yields.

Steric hindrance in the bisphenol precursor can also affect the reaction rate and yield. Bulky substituents near the hydroxyl groups can slow down the reaction and may require more forcing conditions or more active catalysts to achieve high conversion. The electronic nature of the substituents also plays a role; electron-withdrawing groups can increase the acidity of the phenolic protons, potentially facilitating the initial deprotonation step but also affecting the nucleophilicity of the resulting phenoxide.

Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive Spectroscopic Probes for Molecular Structure Confirmation of Bis(4-propan-2-ylphenyl) carbonate

Spectroscopy offers a powerful, non-destructive window into the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) confirm the covalent structure, molecular weight, and constituent functional groups.

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

¹H NMR: In the proton NMR spectrum of this compound, the symmetry of the molecule simplifies the pattern. The aromatic protons on the two equivalent phenyl rings are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group (-CH(CH₃)₂) would produce a septet, while the six equivalent methyl protons (-CH(CH₃)₂) would appear as a doublet due to coupling with the methine proton.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carbonate group at a significantly downfield chemical shift, along with distinct signals for the different carbons of the aromatic rings and the isopropyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. scribd.com

2D NMR: To unambiguously assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between coupled protons, for instance, confirming the coupling between the methine and methyl protons of the isopropyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. scribd.com It is crucial for establishing connectivity across quaternary carbons and the carbonate functional group, for example, by showing a correlation from the aromatic protons to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and molecular structure.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | ~7.0-7.3 | d, d |

| Isopropyl CH | ¹H | ~2.9 | sept |

| Isopropyl CH₃ | ¹H | ~1.2 | d |

| Carbonyl C=O | ¹³C | ~152 | s |

| Aromatic C-O | ¹³C | ~149 | s |

| Aromatic C-C(H)₃ | ¹³C | ~147 | s |

| Aromatic CH | ¹³C | ~120, ~127 | d, d |

| Isopropyl CH | ¹³C | ~34 | d |

| Isopropyl CH₃ | ¹³C | ~24 | q |

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₉H₂₂O₃), the calculated molecular weight is approximately 298.4 g/mol . nih.gov

Upon ionization in the mass spectrometer, a molecular ion (M⁺) is formed. The fragmentation of this ion is often predictable. For carbonyl compounds, a primary fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu In this case, cleavage of the aryl-oxygen bond could lead to the formation of a 4-propan-2-ylphenoxide radical and a corresponding cation. Further fragmentation of the isopropyl group (loss of a methyl radical, M-15) is also a common pathway.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 298 | [C₁₉H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Fragment from cleavage of one C-O bond of the carbonate |

| 135 | [C₉H₁₁O]⁺ | 4-propan-2-ylphenoxy cation |

| 119 | [C₉H₁₁]⁺ | 4-isopropylphenyl cation (tropylium ion rearrangement possible) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule. nih.gov

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbonate group, typically appearing in the region of 1820-1740 cm⁻¹. The C-O stretching vibrations of the carbonate would also produce strong, characteristic bands, often seen around 1250-1000 cm⁻¹. researchgate.net Other key vibrational modes include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the aromatic ring vibrations and the symmetric vibrations of the isopropyl groups would be clearly observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Alkyl (isopropyl) |

| 1820-1740 | C=O stretch | Carbonate |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Carbonate |

| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

Crystallographic Studies for Solid-State Structure Elucidation

While spectroscopic methods define the connectivity and functional groups of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be calculated, revealing the exact position of each atom.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom.

Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths and angles, confirming the geometry of the phenyl rings, isopropyl groups, and the central carbonate moiety.

Conformation: The specific torsional angles that define the molecule's three-dimensional shape in the crystal.

Although a specific crystal structure for this compound is not publicly available in the searched databases, the methodology remains the gold standard for solid-state structural elucidation. researchgate.net

Given its molecular structure, the dominant forces would be:

Van der Waals Forces: These are the primary interactions, arising from temporary fluctuations in electron density, which hold the non-polar hydrocarbon portions of the molecules together.

Dipole-Dipole Interactions: The polar carbonate group (C=O) creates a molecular dipole, leading to electrostatic interactions that help orient the molecules within the lattice.

Understanding these interactions is key to rationalizing the compound's physical properties, such as its melting point, solubility, and density. mdpi.comrsc.org

Chromatographic and Separation Science Methodologies for Purity Assessment

Chromatographic techniques provide the means to separate complex mixtures into their individual components, allowing for both qualitative and quantitative analysis. For "this compound," a key precursor in polycarbonate synthesis, and its resulting polymers, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. eag.com In the context of "this compound," HPLC is crucial for determining the purity of the monomer and for separating it from structurally similar isomers and potential impurities that may arise during synthesis. The presence of impurities can significantly impact the polymerization process and the final properties of the polycarbonate. wiley.com

A common approach for the analysis of diaryl carbonates and related phenolic compounds involves reversed-phase HPLC. unl.edu In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For "this compound" and its potential impurities, a C8 or C18 column is typically employed. mtc-usa.com

Illustrative HPLC Method:

While a specific, validated method for "this compound" is not publicly available, a representative method can be extrapolated from the analysis of similar compounds like Bisphenol A (BPA) and other diaryl carbonates. wiley.commtc-usa.comhitachi-hightech.com A gradient elution is often preferred to achieve optimal separation of compounds with varying polarities.

A typical HPLC system for this analysis would consist of a quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV detector. wiley.commtc-usa.com The use of a mass spectrometer (MS) as a detector can provide additional structural information and higher sensitivity for trace-level impurities. eag.com

Table 1: Representative HPLC Parameters for the Analysis of "this compound" and Related Impurities

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-15 min: 90% B; 15-16 min: 90-30% B; 16-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table is a representative example based on methods for similar compounds and should be optimized for specific applications.

Under these conditions, "this compound" would be well-retained and separated from more polar impurities, which would elute earlier, and less polar impurities, which would elute later. The retention time and peak area would be used for identification and quantification, respectively, against a certified reference standard.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. slideshare.netaimplas.net It separates molecules based on their hydrodynamic volume, or size in solution. mtoz-biolabs.com This method is critical for analyzing the polymeric derivatives of "this compound," providing vital information about the molecular weight distribution (MWD), which directly influences the mechanical and physical properties of the resulting polycarbonate. intertek.comsmithers.com

In GPC, a polymer solution is passed through a column packed with porous gel beads. slideshare.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. mtoz-biolabs.com

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

Illustrative GPC Method:

The analysis of polycarbonates derived from "this compound" would typically involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and analyzing it using a GPC system equipped with a refractive index (RI) detector. mtoz-biolabs.comjordilabs.com For more detailed analysis, multi-detector systems incorporating light scattering and viscometer detectors can be used to obtain absolute molecular weights. aimplas.net

Table 2: Representative GPC Parameters for Polycarbonate Analysis

| Parameter | Value |

| Instrument | GPC system with RI detector |

| Columns | Series of Styragel columns (e.g., HR-4, HR-3, HR-1) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Calibration | Polystyrene standards |

| Sample Concentration | 1 mg/mL |

| Injection Volume | 100 µL |

This table is a representative example and should be optimized for specific polycarbonate samples.

The resulting chromatogram, a plot of detector response versus elution time, can be used to calculate the MWD parameters. A typical GPC analysis of a polycarbonate would yield a broad peak, reflecting the distribution of polymer chain lengths. shimadzu.com.sgresearchgate.net The shape and position of this peak provide a wealth of information about the polymerization process and the expected performance of the material. jordilabs.com For instance, a shift to higher molecular weights might indicate a more successful polymerization, leading to enhanced mechanical strength. jordilabs.com

Theoretical and Computational Chemistry of Bis 4 Propan 2 Ylphenyl Carbonate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of the electronic environment and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Stability

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the geometry and energetic stability of molecules. For Bis(4-propan-2-ylphenyl) carbonate, DFT calculations would be employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Phenyl Carbonate Moiety (based on related structures)

| Parameter | Typical Value (Å or °) |

| C=O bond length | 1.19 - 1.21 |

| C-O (carbonate) bond length | 1.33 - 1.36 |

| O-C (phenyl) bond length | 1.39 - 1.42 |

| C-O-C bond angle | 115 - 120 |

| O-C=O bond angle | 123 - 127 |

Note: These are typical values and the actual optimized parameters for this compound would need to be calculated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, FMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl rings, while the LUMO would be centered on the electron-deficient carbonyl group of the carbonate. The calculated HOMO and LUMO energies can be used to determine various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity. In computational studies of BPA derivatives, the HOMO-LUMO gap has been shown to be influenced by the polarity of the surrounding medium. acs.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Expected Trend/Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Larger gap implies higher stability and lower reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge distribution. nih.gov NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept.

For this compound, NBO analysis would be instrumental in quantifying the charge distribution across the molecule. It would reveal the partial atomic charges on each atom, highlighting the polar nature of the carbonate group and the delocalization of electron density within the phenyl rings. Furthermore, NBO analysis can elucidate hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital. These interactions play a significant role in determining the molecule's conformation and reactivity. In the context of intermolecular interactions, NBO analysis can quantify the charge transfer that occurs during the formation of complexes, such as hydrogen bonding. researchgate.netuba.ar

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

Analysis of Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound would reveal its conformational landscape, showing the different shapes the molecule can adopt at a given temperature. The flexibility of the molecule is a key aspect of its behavior, influencing its interactions with other molecules and its physical properties. The primary sources of flexibility in this compound would be the rotation around the C-O bonds connecting the phenyl groups to the carbonate and the rotation of the propan-2-yl groups.

By analyzing the MD trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or interact with a solvent.

Simulation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By surrounding the this compound molecule with a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), an MD simulation can capture the explicit interactions between the solute and the solvent.

These simulations would show how the solvent molecules arrange themselves around the solute and how this arrangement affects the conformational preferences of this compound. For example, in a polar solvent, the molecule might adopt a conformation that exposes its polar carbonate group to the solvent while shielding its non-polar phenyl groups. Conversely, in a non-polar solvent, the molecule might fold to minimize the exposure of its polar region. Such studies on related BPA derivatives have highlighted the significant role of the solvent environment in determining molecular stability and reactivity. acs.orgnih.gov

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational means has become a cornerstone of modern chemical research. Utilizing sophisticated software and theoretical models, it is possible to simulate the spectra of molecules with a high degree of accuracy. These predictions are instrumental in interpreting experimental data, identifying unknown compounds, and understanding the electronic and structural properties of molecules. For this compound, these computational tools can generate a wealth of information regarding its infrared, Raman, NMR, and UV-Vis spectra.

Theoretical Infrared and Raman Spectra Generation

The process would begin with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, a frequency calculation would be performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. The intensities of these peaks are also calculated, aiding in the visualization of the full spectrum.

The theoretical vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of bonds. For this compound, key vibrational modes would include:

C=O stretching of the carbonate group.

O-C-O stretching and bending modes of the carbonate.

C-O stretching of the ester linkages.

Vibrations of the aromatic rings, including C-H stretching and ring breathing modes.

Vibrations associated with the propan-2-yl (isopropyl) groups, such as C-H stretching and bending.

The calculated spectra can then be compared with experimental data, if available, to validate the computational model. Discrepancies between the theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 1: Key Functional Groups and Expected Vibrational Frequency Ranges for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonate (C=O) | Stretching | 1820 - 1740 |

| Carbonate (O-C-O) | Asymmetric Stretch | 1280 - 1210 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

Note: The data in this table is based on general frequency ranges for the specified functional groups and does not represent computationally generated data for this compound.

Prediction of NMR Chemical Shifts and UV-Vis Absorption Spectra

Similar to vibrational spectroscopy, computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra of this compound.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically carried out using DFT methods. After geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be expected for the different types of protons and carbons:

¹H NMR: Separate signals would be predicted for the aromatic protons on the phenyl rings and the protons of the isopropyl groups (methine and methyl).

¹³C NMR: Unique chemical shifts would be anticipated for the carbonyl carbon of the carbonate group, the aromatic carbons (including those bonded to oxygen and the isopropyl group), and the carbons of the isopropyl group.

The accuracy of predicted NMR chemical shifts can be influenced by the choice of DFT functional, basis set, and the inclusion of solvent effects in the calculation.

UV-Vis Absorption Spectra Prediction: The prediction of UV-Vis absorption spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The carbonate group may also contribute to the electronic transitions. TD-DFT calculations can help to identify the specific molecular orbitals involved in these electronic transitions, providing a deeper understanding of the molecule's electronic structure.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~150-160 ppm |

| ¹H NMR | Aromatic Protons | ~7.0-7.5 ppm |

| UV-Vis | λ_max | ~260-280 nm |

Note: The values in this table are hypothetical and are intended to illustrate the type of data that would be generated from computational predictions. They are not based on actual calculations for this compound as such data is not available in the public domain.

Applications in Advanced Materials Science and Industrial Processes

Integration of Bis(4-propan-2-ylphenyl) carbonate into Polymeric Materials

The incorporation of this compound into polymer chains is a key strategy for developing materials with tailored characteristics. Its primary role is that of a monomer or co-monomer in polymerization reactions.

Role as a Monomer in Polymerization Reactions

This compound is structurally analogous to diphenyl carbonate (DPC), a standard monomer in polycarbonate production. It can be used in transesterification reactions with various bisphenols, such as bisphenol A, to form polycarbonates. The general reaction involves the elimination of 4-isopropylphenol (B134273) as a byproduct. This melt polymerization process is a cornerstone of modern polycarbonate manufacturing, and the use of a substituted diphenyl carbonate like this compound allows for the introduction of specific chemical functionalities into the polymer backbone.

This compound is also mentioned in the context of producing polysiloxane-polycarbonate block cocondensates. google.com In these syntheses, it can act as a carbonate source for the polycarbonate blocks, which are then combined with polysiloxane segments to create copolymers with a unique combination of properties, such as flexibility from the siloxane and strength from the polycarbonate.

Modulating Thermomechanical and Optical Properties of Polymers

Furthermore, these structural modifications can affect the optical properties of the polymer, such as its refractive index and clarity. The presence of the aromatic rings and alkyl substituents influences how light passes through the material, an important consideration for applications in optical lenses, data storage, and glazing.

Functional Material Design and Performance Enhancement

Beyond its role as a primary monomer, this compound is explored for its potential in enhancing the performance of various functional materials.

Applications in Coatings, Resins, and Adhesives

The principles that make this compound useful in bulk polymers also apply to its potential use in coatings, resins, and adhesives. As a component in polyester (B1180765) or polycarbonate-based resins, it can enhance thermal stability and weatherability. In coatings, the introduction of its specific chemical structure can improve surface hardness and gloss. For adhesives, modifying the polymer backbone with this monomer could adjust adhesion properties and the service temperature range of the adhesive.

Catalytic and Reaction Medium Applications

Precursor for Catalytically Active Species in Organic Synthesis

Environmental Behavior and Sustainability Aspects of Bis 4 Propan 2 Ylphenyl Carbonate

Environmental Fate and Degradation Pathways

The environmental behavior of Bis(4-propan-2-ylphenyl) carbonate is largely understood through studies on the degradation of polycarbonate (PC) plastics. As a polymer, its environmental fate is determined by its resistance to abiotic and biotic degradation processes, which can lead to the release of its constituent monomers, including Bisphenol A (BPA).

Hydrolytic Stability and Photodegradation Mechanisms

Polycarbonates are susceptible to hydrolysis, particularly at the carbonate ester linkages in the polymer backbone, which can lead to the release of BPA. This process is influenced by several environmental factors. The rate of BPA leaching from polycarbonate increases with rising temperature and longer contact time with water nih.govmst.dk. The pH of the surrounding medium also plays a crucial role, with alkaline conditions significantly accelerating the hydrolysis and subsequent release of BPA mst.dkdphen1.com. For instance, one study demonstrated that the leaching of BPA from polycarbonate tubes was significantly higher at a basic pH dphen1.com.

The degradation of polycarbonates in aquatic environments can also be influenced by reactive oxygen species, leading to the formation of breakdown products like BPA-quinone nih.gov. While direct photodegradation of the polymer is not a primary degradation pathway, long-term exposure to UV radiation can contribute to the material's breakdown, especially in the presence of other environmental stressors. A related compound, diphenyl carbonate, undergoes hydrolysis to form phenol (B47542) and carbon dioxide, with a reported half-life of 39.9 hours at a neutral pH of 7 and a temperature of 25°C oecd.org.

Table 1: Factors Influencing BPA Leaching from Polycarbonate

| Factor | Effect on BPA Leaching | Reference |

| Temperature | Leaching increases with higher temperatures. | nih.govmst.dk |

| Time | Longer exposure time leads to increased leaching. | nih.govmst.dk |

| pH | Leaching is significantly accelerated in alkaline conditions. | mst.dkdphen1.com |

| Water Matrix | Leaching rates can vary between different water types (e.g., seawater vs. river water). | nih.gov |

| Additives | The presence of certain substances, like amino acids or phosphates, can influence leaching rates. | dphen1.com |

Biotransformation and Microbial Degradation Studies

Polycarbonate is generally considered to be resistant to biodegradation under normal environmental conditions, meaning it does not readily break down by microorganisms in landfills azom.com. However, research has shown that the primary monomer, BPA, can be degraded by certain bacteria. Various bacterial strains have been identified that can utilize BPA as a carbon source, breaking it down into less harmful substances oaepublish.com. The degradation pathways often involve the hydroxylation of BPA. The ability of microorganisms to degrade BPA suggests that if the polymer breaks down into its monomers, these smaller molecules could potentially be mineralized in the environment.

Assessment of Potential Environmental Accumulation

The durability and slow degradation rate of polycarbonate contribute to its accumulation in the environment as plastic waste. Discarded polycarbonate products persist in landfills and can find their way into aquatic environments, contributing to plastic pollution azom.compolimertecnic.comthepolycarbonatestore.co.uk. The environmental concern is twofold: the physical pollution caused by the plastic itself and the chemical pollution from the leaching of its components, such as BPA recycledplastic.com. The accumulation of plastic waste is a significant environmental issue, with millions of tons entering the oceans annually thepolycarbonatestore.co.uk. Because polycarbonate is not biodegradable, it contributes to the long-term accumulation of plastic debris azom.com.

Green Synthesis and Life Cycle Assessment for Sustainable Production

Efforts to improve the sustainability of polycarbonates focus on greener manufacturing processes, the use of renewable resources, and the development of a circular economy through effective recycling.

Process Mass Intensity (PMI) and Environmental Footprint Analysis

The traditional method for producing polycarbonates involves the use of hazardous chemicals like phosgene (B1210022) mdpi.com. A greener alternative that is gaining traction is the non-phosgene, melt transesterification process, which reacts Bisphenol A with diphenyl carbonate (DPC) mdpi.comwikipedia.org. This method is more environmentally friendly as it avoids the use of toxic phosgene and reduces solvent usage mdpi.com.

Life Cycle Assessment (LCA) studies of polycarbonate production have been conducted to quantify its environmental impact rawdatalibrary.netresearchgate.net. These assessments have identified that the production of raw materials, particularly BPA, and the energy-intensive nature of the manufacturing process are major contributors to the environmental footprint rawdatalibrary.nethilarispublisher.com. However, the use of recycled polycarbonate can lead to significant environmental benefits, with reductions in greenhouse gas emissions and energy consumption. For example, mechanically recycled polycarbonate can result in environmental benefits ranging from 82.3% to 99.6% in key impact categories rawdatalibrary.net. Furthermore, the use of certified circular polycarbonate from advanced recycling can offer a potential carbon footprint reduction of up to 23% compared to its fossil-based equivalent .

Table 2: Environmental Impact Reduction through Polycarbonate Recycling

| Recycling Approach | Potential Environmental Benefit | Reference |

| Mechanical Recycling | 82.3% - 99.6% benefit in key environmental categories. | rawdatalibrary.net |

| Certified Circular Polycarbonate (Advanced Recycling) | Up to 23% reduction in carbon footprint. | |

| Recycled PC in Sand Composites | Can displace concrete, saving 4.5–5.4 Mt of CO2 emissions annually. | dntb.gov.ua |

Renewable Feedstock Utilization and Waste Minimization Strategies

A key strategy for a more sustainable production of polycarbonates is the utilization of renewable feedstocks. This includes the use of bio-based hydrocarbons, derived from sources like waste and residual fats and vegetable oils, to produce the necessary chemical precursors orbichem.comcovestro.com. Some companies are already producing polycarbonates using certified renewable feedstocks, which significantly reduces the carbon footprint orbichem.com. Carbon dioxide itself is also being explored and used as a C1-feedstock for producing certain types of polycarbonates, further contributing to a circular carbon economy uliege.begoogle.comacs.org.

Waste minimization is being addressed through the development of a robust circular economy for polycarbonates, which includes various recycling technologies polimertecnic.comaboutpolycarbonate.comtrinseo.com. Beyond traditional mechanical recycling, chemical recycling methods are being advanced. These include:

Chemolysis: A process that breaks the polymer down into its constituent monomers, which can then be used to produce virgin-quality polycarbonate oaepublish.comcovestro.com. This method is particularly useful for mixed plastic waste streams covestro.com.

Pyrolysis: A thermal decomposition process that converts plastic waste into a liquid oil, which can be used as a feedstock for new chemicals and plastics .

Dissolution: This physical recycling process uses a solvent to extract the polycarbonate polymer from end-of-life products, allowing it to be purified and re-used trinseo.com.

These advanced recycling technologies are crucial for closing the loop on polycarbonate production, turning plastic waste into a valuable resource and reducing the reliance on fossil fuels covestro.comrsc.orgaboutpolycarbonate.comresearchgate.netadvancedsciencenews.com.

Advanced Analytical Method Development for Bis 4 Propan 2 Ylphenyl Carbonate

Development of Robust Methodologies for Detection and Quantification

The development of reliable analytical methods for Bis(4-propan-2-ylphenyl) carbonate hinges on achieving high sensitivity, selectivity, and accuracy, particularly for trace-level analysis. Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose, while spectroscopic methods are primarily used for detection in conjunction with separation techniques.

Chromatographic methods are paramount for the separation of this compound from complex sample matrices prior to its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the trace analysis of this and related phenolic compounds. matec-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of semi-volatile and volatile organic compounds. For this compound, which has a relatively high boiling point, a high-temperature capillary GC column is required. researchgate.net Derivatization, such as silylation, may be employed to increase the volatility and thermal stability of the analyte, although direct analysis is often possible. nih.gov

The selection of an appropriate GC column is critical for achieving good separation. matec-conferences.org A nonpolar or medium-polarity column, such as one with a poly(dimethylsiloxane) stationary phase, is typically suitable for the separation of aromatic compounds like this compound. oup.com The mass spectrometer provides highly selective and sensitive detection, allowing for the identification of the compound based on its unique mass spectrum and quantification even at trace levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly when using a tandem mass spectrometer (MS/MS), offers a highly sensitive and selective method for the analysis of this compound, especially in complex matrices. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique, typically employing a C18 column. researchgate.net

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to ensure good separation of the analyte from other components. oup.comnih.gov The use of a mass spectrometric detector, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF), allows for very low detection limits and unambiguous identification of the target compound. nih.gov

Table 1: Representative Chromatographic Conditions for the Analysis of this compound

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar stationary phase | C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) |

| Injection Volume | 1 µL | 10 µL |

| Mobile Phase | - | Gradient of acetonitrile and water |

| Flow Rate | 1-2 mL/min (carrier gas) | 0.5 mL/min |

| Oven Temperature | Programmed from 100°C to 300°C | 25°C |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

While spectroscopic techniques like FT-IR and NMR are invaluable for the structural elucidation of this compound, their use for direct quantitative determination is limited, especially at trace levels. Ultraviolet-Visible (UV-Vis) spectroscopy, however, is widely used as a detection method in liquid chromatography. nih.gov

The aromatic phenyl rings in the structure of this compound lead to strong absorption in the UV region of the electromagnetic spectrum. youtube.com This property allows for its detection and quantification using a UV-Vis detector following chromatographic separation. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength, typically the wavelength of maximum absorbance (λmax). researchgate.net While direct UV-Vis spectrophotometry of a sample is possible, it is prone to interferences from other UV-absorbing compounds in the matrix. Therefore, coupling with a separation technique like HPLC is essential for reliable quantification. frontiersin.org

Table 2: Spectroscopic Parameters for Quantitative Detection of this compound

| Parameter | UV-Vis Spectroscopy (as an HPLC detector) |

|---|---|

| Detection Wavelength (λ) | Typically in the range of 210-280 nm |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Quantification | Based on peak area from the chromatogram |

| Calibration | External standard calibration curve |

Validation of Analytical Protocols for Research Reproducibility and Reliability

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. A properly validated method provides confidence in the data generated and allows for meaningful comparisons between different studies and laboratories. The key parameters for the validation of chromatographic methods for this compound are outlined below.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standard solutions of different concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Accuracy is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are important parameters for trace analysis and are typically determined based on the signal-to-noise ratio of the analytical instrument. researchgate.net

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. oup.com For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, and column temperature.

Table 3: Typical Validation Parameters for Analytical Methods for Bisphenol and Carbonate Compounds

| Validation Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govresearchgate.net |

| Accuracy (Recovery) | 83.2 - 106% | nih.govresearchgate.net |

| Precision (RSD) | < 15% | nih.gov |

| LOD | 0.004 - 0.06 ng/µL | nih.govresearchgate.net |

| LOQ | 0.01 - 0.2 ng/µL | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Bis 4 Propan 2 Ylphenyl Carbonate

Integration into Advanced Smart Materials and Responsive Systems

The molecular architecture of Bis(4-propan-2-ylphenyl) carbonate, featuring aromatic rings and a carbonate linkage, suggests its potential as a building block or additive in the development of advanced smart materials. These materials are designed to exhibit dynamic responses to external stimuli.

Future research could explore the incorporation of this compound into polymer matrices to create materials that respond to environmental changes such as light, heat, or pH. bohrium.comnih.gov The bulky propan-2-ylphenyl groups could influence the polymer chain packing and, consequently, its macroscopic properties. For instance, in thermo-responsive polymers, the inclusion of this carbonate could modulate the lower critical solution temperature (LCST) or upper critical solution temperature (UCST), making it a candidate for applications in controlled drug delivery, smart coatings, or sensor technologies. bohrium.comjchemrev.com

The development of analyte-responsive polymers (ARPs) is another promising area. nhepscor.org Research could investigate if polymers derived from or containing this compound can be engineered to bind with specific analytes, leading to a detectable change in the material's properties. This could pave the way for its use in highly selective chemical sensors and diagnostic devices. nhepscor.orgmdpi.com

Interdisciplinary Research with Other Fields (e.g., Polymer Engineering, Green Engineering)

The intersection of materials science with polymer and green engineering presents significant opportunities for this compound.

In polymer engineering , this compound could serve as a monomer or a co-monomer in the synthesis of novel polycarbonates. Polycarbonates are a class of thermoplastics known for their strength and transparency. uwb.edu.plcase.edu By introducing the bis(4-propan-2-ylphenyl) moiety, engineers could potentially tailor the resulting polymer's properties, such as thermal stability, mechanical strength, and optical characteristics. Research in this area would involve detailed characterization of the polymerization kinetics and the physical properties of the new polymers. case.edu

From a green engineering perspective, the synthesis of this compound and its subsequent use in polymer production could be aligned with the principles of sustainability. A key area of investigation would be the development of eco-friendly synthesis routes that avoid toxic reagents like phosgene (B1210022), which has been traditionally used in carbonate synthesis. uwb.edu.plsemanticscholar.org Research into catalytic systems for the direct carbonylation of the corresponding phenol (B47542) with carbon dioxide would be a significant step towards a greener process. researchgate.netcnr.it Furthermore, exploring the lifecycle of polymers derived from this carbonate, including their potential for recycling and biodegradation, would be a critical aspect of green engineering research. cnr.itmdpi.com

Challenges and Opportunities in the Scalable Synthesis and Industrial Implementation of this compound

The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities.

Challenges: A primary challenge is the development of a cost-effective and scalable synthesis process. While several methods exist for the synthesis of diaryl carbonates, their efficiency for this specific compound on an industrial scale is unknown. rsc.org The purification of the final product to meet the stringent requirements for polymerization-grade monomers can also be a significant hurdle. Furthermore, the lack of established applications and market demand currently limits the commercial incentive for large-scale production.

Opportunities: The primary opportunity lies in its potential as a novel monomer for high-performance polycarbonates. Should research demonstrate that polymers derived from this compound possess unique and desirable properties, it could create a niche market for this compound. Moreover, the development of green synthesis routes could position it as a sustainable alternative to existing monomers, aligning with the growing demand for environmentally friendly materials.

The table below outlines potential research directions and the associated challenges and opportunities for the industrial-scale synthesis of this compound.

| Research Direction | Key Challenges | Key Opportunities |

| Catalyst Development for Direct Carbonylation | Catalyst efficiency, selectivity, and lifespan. High-pressure and high-temperature conditions. | Elimination of toxic phosgene. Utilization of CO2 as a C1 feedstock. Potential for a more sustainable process. |

| Process Optimization and Scale-Up | Reaction kinetics and thermodynamics at scale. Product purification and impurity profiling. | Creation of intellectual property around a novel production method. Potential for cost reduction through process intensification. |

| Polymerization Studies | Achieving high molecular weight polymers. Control over polymer architecture and properties. | Development of new polycarbonates with enhanced thermal, mechanical, or optical properties. |

| Market and Application Development | Lack of existing demand. Competition with established monomers. | Potential to address unmet needs in specialty polymer markets. First-mover advantage in a new material class. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Bis(4-propan-2-ylphenyl) carbonate?

- Methodological Answer: Synthesis typically involves controlled coupling reactions between phenolic derivatives and phosgene analogs. Key parameters include:

- Temperature: Maintain 40–60°C to balance reaction kinetics and side-product formation.

- Solvent: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Catalysts: Employ triethylamine or DMAP to accelerate carbonate bond formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>98%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm substitution patterns via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., isopropyl proton splitting at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 516.6) .

- HPLC: Assess purity (>99%) using reverse-phase C18 columns .

Q. What factors influence the compound’s stability in storage?

- Methodological Answer:

- Environmental Controls:

- Moisture: Store under inert gas (N2) in sealed containers to prevent hydrolysis of the carbonate group.

- Light: Protect from UV exposure to avoid photo-degradation (evidenced by yellowing in degraded samples) .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~180°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate orbital energies (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonate group’s electrophilicity facilitates reactions with amines or thiols .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., COMSOL Multiphysics for solvent polarity effects) .

- Validation: Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Systematic Variability Analysis:

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to compare IC50 values across studies .

- Structural Analog Comparison: Benchmark against Bisphenol A derivatives to isolate the role of the propan-2-yl group in bioactivity .

Q. How can factorial design optimize multi-variable synthesis protocols for derivatives of this compound?

- Methodological Answer:

- Design of Experiments (DoE):

- Variables: Temperature, solvent polarity, catalyst loading, and stoichiometry.

- Response Surface Methodology (RSM): Identify interactions (e.g., solvent-catalyst synergy) using software like Minitab .

- Case Study: A 2<sup>4</sup> factorial design reduced side-product formation by 30% when optimizing a Suzuki coupling derivative .

Q. What mechanistic insights explain the compound’s interactions with lipid bilayers in drug delivery studies?

- Methodological Answer:

- Biophysical Techniques:

- Langmuir-Blodgett Trough: Measure insertion kinetics into DPPC monolayers.

- Fluorescence Anisotropy: Assess membrane fluidity changes induced by the compound’s bulky substituents .

- MD Simulations: Reveal preferential binding to hydrophobic lipid tails over polar headgroups .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s thermal stability?

- Methodological Answer:

- Root Cause: Variations in sample purity (e.g., residual solvents lowering decomposition onset).

- Resolution:

- Thermogravimetric Analysis (TGA): Compare degradation profiles under identical heating rates (e.g., 10°C/min in N2) .

- Replicate Studies: Use independently synthesized batches to isolate experimental artifacts .

Theoretical Framework Integration

Q. How can QSAR models enhance the design of this compound derivatives with improved bioactivity?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.